

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Hydroxypyrazoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Cat. No.: B053297

[Get Quote](#)

A Note on Isomer Specificity: This guide addresses the physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS Number: 122431-37-2). Following a comprehensive literature and database search, it has been determined that detailed, verifiable physicochemical data for the constitutional isomer, **1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol**, is not readily available in public scientific databases. The 3-trifluoromethyl isomer is the subject of extensive documentation and is a critical intermediate in the agrochemical and pharmaceutical industries^{[1][2]}. The principles, experimental methodologies, and chemical behavior detailed herein provide an authoritative framework for understanding this important class of fluorinated heterocycles.

Introduction and Strategic Importance

From the perspective of a Senior Application Scientist, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a molecule of significant industrial and academic interest. Its value lies not just in its function as a versatile building block but in the unique combination of its structural features: a pyrazole core, a stabilizing N-methyl group, an acidic hydroxyl group, and a lipophilicity- and metabolism-modulating trifluoromethyl (CF₃) group^[2]. This combination makes it a privileged scaffold, particularly as a key intermediate for advanced herbicides like Pyroxasulfone and in the development of novel kinase inhibitors for pharmaceutical applications^{[1][2]}.

A crucial physicochemical aspect of this molecule is its existence in a tautomeric equilibrium between the enol form (pyrazol-5-ol) and the keto form (pyrazol-5-one). The IUPAC name for the keto tautomer is 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one[3]. The predominant form depends on the solvent, pH, and physical state (solid vs. solution), which has profound implications for its reactivity, solubility, and interaction with biological targets. Understanding this tautomerism is fundamental to its application.

Molecular Structure and Identification

The foundational characteristics of a compound are its structure and identifiers, which ensure traceability and reproducibility in research and development.

Compound Identification

Identifier	Value	Source(s)
Preferred IUPAC Name	1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol	[4]
Keto Tautomer IUPAC	2-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-one	[3]
CAS Number	122431-37-2	[4][5][6][7]
Molecular Formula	C ₅ H ₅ F ₃ N ₂ O	[4][8][9]
Molecular Weight	166.10 g/mol	[3][7]
SMILES	CN1=C(C=C1O)C(F)(F)F	[4]
InChIKey	UGVAQFVQIHNCJV-UHFFFAOYSA-N	[4]

Tautomeric Equilibrium

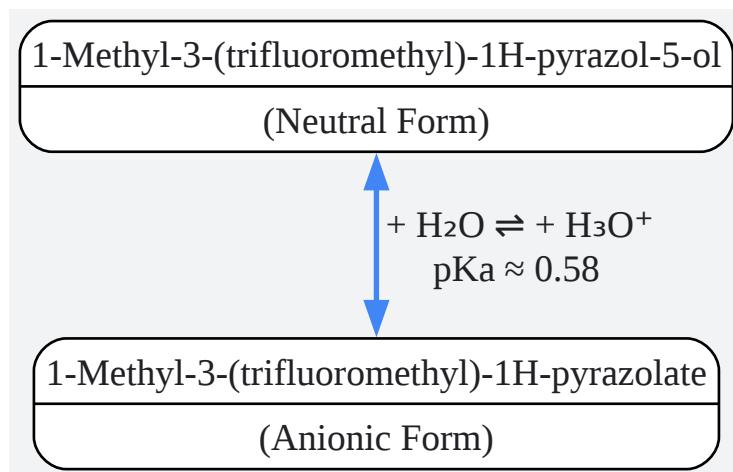
The keto-enol tautomerism is a central feature of this molecule. The equilibrium between the aromatic alcohol (enol) and the non-aromatic ketone (keto) forms dictates its chemical behavior. The electron-withdrawing nature of the CF₃ group significantly influences the acidity of the proton involved in this equilibrium.

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Properties

The bulk properties of a compound are critical for process chemistry, formulation development, and predicting its environmental and biological fate.

Property	Value	Experimental Context	Source(s)
Appearance	Light yellow crystalline powder or needles	Solid at Standard Temperature and Pressure (STP)	[10]
Melting Point	177 - 179 °C	Standard analytical measurement	[5][6][9]
Boiling Point	224.4 °C	at 760 mmHg (Predicted)	[6][9]
Density	~1.5 g/cm ³	(Predicted)	[6]
LogP (Octanol/Water)	0.8	Computationally derived, indicates moderate lipophilicity	[3]


Crystal Structure

In the solid state, this compound exists as a monoclinic crystal with the space group P 1 21/c 1[3]. X-ray crystallography data reveals that molecules in the crystal lattice are linked by O—H···N hydrogen bonds, forming chains. This intermolecular hydrogen bonding is a key contributor to its relatively high melting point of 177-179 °C, as significant thermal energy is required to overcome these forces[3].

Ionization and Acidity (pKa)

While an experimentally determined pKa is not available in the cited literature, the hydroxyl group on the pyrazole ring is acidic. The acidity is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. A predicted pKa for the structurally similar 1-methyl-3-trifluoromethyl-2-pyrazolin-5-one is approximately 0.58, indicating it is a

strong acid[11]. This acidity is a critical parameter, as the ionization state of the molecule governs its solubility in aqueous media, its ability to cross biological membranes, and its binding interactions with protein targets.

[Click to download full resolution via product page](#)

Caption: Ionization equilibrium of the pyrazolol form.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and quality control.

- Nuclear Magnetic Resonance (NMR): While specific spectra for the free alcohol are not publicly available, spectra for derivatives like the 2,4-dichlorobenzenesulfonate ester have been reported, confirming the underlying pyrazole structure[12]. For quality control during synthesis, ^1H NMR would confirm the presence of the N-methyl group (singlet, ~3.5-4.0 ppm) and the pyrazole ring proton. ^{19}F NMR is particularly useful, showing a singlet for the CF_3 group, which is highly sensitive to the electronic environment, making it an excellent tool for purity assessment.
- Infrared (IR) Spectroscopy: An IR spectrum would be characterized by a broad O-H stretching band around $3200\text{-}3400 \text{ cm}^{-1}$ in the enol form, and a sharp C=O stretch around 1700 cm^{-1} in the keto form.
- Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M^+) at m/z 166, with characteristic fragmentation patterns involving the loss of the CF_3 group.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the determination of these key properties must follow robust, verifiable protocols.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. A sharp endotherm at the melting point provides a highly accurate value.
- Methodology:
 - Calibrate the DSC instrument using certified indium and zinc standards.
 - Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum pan.
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to ~200 °C.
 - Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.
- Trustworthiness: This method is superior to capillary methods as it is less operator-dependent and provides thermodynamic data (enthalpy of fusion) in addition to the melting temperature.

Protocol: Determination of LogP by HPLC

- Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with its octanol-water partition coefficient. It is a rapid and reliable alternative to the traditional shake-flask method.
- Methodology:

- Prepare a mobile phase of acetonitrile and water.
- Create a calibration curve using a series of standards with known LogP values.
- Dissolve the test compound in the mobile phase.
- Inject the sample onto a C18 column and perform a gradient or isocratic elution.
- Record the retention time (t_R).
- Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

- Causality: The choice of a C18 column is critical as its nonpolar stationary phase mimics the lipophilic environment of n-octanol, causing more lipophilic compounds to be retained longer.

Conclusion

The physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol are dictated by a synergistic interplay between its aromatic core, acidic hydroxyl group, and the powerful electron-withdrawing CF_3 substituent. Its high melting point is a direct consequence of strong intermolecular hydrogen bonding, while its acidity and lipophilicity are key predictors of its behavior in biological and environmental systems. The experimental protocols outlined provide a robust framework for the validation of these critical parameters, ensuring data integrity for researchers in drug development and agrochemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [smolecule.com]
- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]

- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2 [matrix-fine-chemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS#:122431-37-2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Chemsoc
[chemsoc.com]
- 7. 5-ヒドロキシ-1-メチル-3-(トリフルオロメチル)ピラゾール ≥97% | Sigma-Aldrich
[sigmaaldrich.com]
- 8. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 122431-37-2 - Quzhou Kaiwo Chemical Co.,Ltd. [kaiwochemical.com]
- 9. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [myskinrecipes.com]
- 10. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol|122431-37-2 - MOLBASE Encyclopedia [m.molbase.com]
- 11. 1-METHYL-3-TRIFLUOROMETHYL-2-PYRAZOLIN-5-ONE | 1481-02-3
[amp.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Hydroxypyrazoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053297#physicochemical-properties-of-1-methyl-5-trifluoromethyl-1h-pyrazol-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com